7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine core with chlorobenzyl and phenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents and bases such as potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, cobalt (II) complex.
Reduction: Lithium aluminum hydride.
Substitution: Potassium carbonate, polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohol derivatives, and various substituted purine derivatives.
Scientific Research Applications
7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl alcohol: Shares the chlorobenzyl group but lacks the purine core and phenoxy substituent.
4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of the purine core.
4-chlorobenzoic acid: Contains the chlorobenzyl group but differs in the functional groups attached to the benzene ring.
Uniqueness
7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a purine core with chlorobenzyl and phenoxy substituents, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H17ClN4O3 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-phenoxypurine-2,6-dione |
InChI |
InChI=1S/C20H17ClN4O3/c1-23-17-16(18(26)24(2)20(23)27)25(12-13-8-10-14(21)11-9-13)19(22-17)28-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
PFVKIEILYFQLHI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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